Cas no 14910-23-7 (Acetamide,N-[4-[[[(butylamino)carbonyl]amino]sulfonyl]phenyl]-2,2-dichloro-)

Acetamide,N-[4-[[[(butylamino)carbonyl]amino]sulfonyl]phenyl]-2,2-dichloro- structure
14910-23-7 structure
Product Name:Acetamide,N-[4-[[[(butylamino)carbonyl]amino]sulfonyl]phenyl]-2,2-dichloro-
CAS No:14910-23-7
MF:C13H17Cl2N3O4S
MW:382.262779951096
CID:156170
PubChem ID:203659
Update Time:2025-04-19

Acetamide,N-[4-[[[(butylamino)carbonyl]amino]sulfonyl]phenyl]-2,2-dichloro- Chemical and Physical Properties

Names and Identifiers

    • Acetamide,N-[4-[[[(butylamino)carbonyl]amino]sulfonyl]phenyl]-2,2-dichloro-
    • N-[4-(butylcarbamoylsulfamoyl)phenyl]-2,2-dichloroacetamide
    • 14910-23-7
    • Dichloracetamide de glybutamide
    • Acetamide, N-(4-((((butylamino)carbonyl)amino)sulfonyl)phenyl)-2,2-dichloro-
    • DTXSID20164173
    • Dichloracetamide de glybutamide [French]
    • N-(4-((((Butylamino)carbonyl)amino)sulfonyl)phenyl)-2,2-dichloroacetamide
    • LJ 1169
    • Inchi: 1S/C13H17Cl2N3O4S/c1-2-3-8-16-13(20)18-23(21,22)10-6-4-9(5-7-10)17-12(19)11(14)15/h4-7,11H,2-3,8H2,1H3,(H,17,19)(H2,16,18,20)
    • InChI Key: GCXJWRPEDSQMEE-UHFFFAOYSA-N
    • SMILES: ClC(C(NC1C=CC(=CC=1)S(NC(NCCCC)=O)(=O)=O)=O)Cl

Computed Properties

  • Exact Mass: 381.03191
  • Monoisotopic Mass: 381.032
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 7
  • Complexity: 500
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.7
  • Topological Polar Surface Area: 113Ų

Experimental Properties

  • Density: 1.425
  • Boiling Point: °Cat760mmHg
  • Flash Point: °C
  • Refractive Index: 1.576
  • PSA: 104.37
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